REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=1.[F:14][C:15]([F:29])([F:28])[C:16]1[CH:17]=[C:18]([C:22]2[CH2:23][CH2:24][NH:25][CH2:26][CH:27]=2)[CH:19]=[CH:20][CH:21]=1>C(O)C>[ClH:1].[CH:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][C:4]=1[CH2:3][CH2:2][N:25]1[CH2:24][CH:23]=[C:22]([C:18]2[CH:19]=[CH:20][CH:21]=[C:16]([C:15]([F:14])([F:28])[F:29])[CH:17]=2)[CH2:27][CH2:26]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)C=1CCNCC1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20-24 hours
|
Duration
|
22 (± 2) h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1=C(C=CC2=CC=CC=C12)CCN1CCC(=CC1)C1=CC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |